Product packaging for Chloroacetyl-DL-serine(Cat. No.:CAS No. 67206-28-4)

Chloroacetyl-DL-serine

Cat. No.: B3416198
CAS No.: 67206-28-4
M. Wt: 181.57 g/mol
InChI Key: SGCJRDDJGFXEAB-UHFFFAOYSA-N
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Description

Contextualizing Chloroacetyl-DL-serine within Amino Acid Derivative Chemistry

Amino acid derivatives are fundamental tools in chemical and biological research. They are created by modifying the structure of naturally occurring amino acids, such as serine. These modifications can involve the amino group, the carboxyl group, or the side chain, leading to a vast array of compounds with tailored properties. This compound is a prime example of an N-acylated amino acid, where the amino group is modified. google.com The introduction of the chloroacetyl group imparts specific chemical reactivity to the serine molecule, making it a useful intermediate in organic synthesis. researchgate.netlookchem.com This functionalization allows for further chemical transformations, enabling the creation of more complex molecules. researchgate.net

The synthesis of such derivatives often involves reacting the amino acid with a corresponding acyl chloride, in this case, chloroacetyl chloride, under controlled conditions. google.com This process allows for the selective modification of the amino group while preserving the other functional groups of the serine molecule. google.com

Significance of DL-Serine Racemates in Chemical and Biological Systems

This compound is derived from DL-serine, a racemic mixture containing equal amounts of D-serine and L-serine enantiomers. nih.gov While L-amino acids are the primary building blocks of proteins in most organisms, D-amino acids also play significant biological roles. wikipedia.org D-serine, for instance, is a crucial neuromodulator in the mammalian brain, acting as a co-agonist of NMDA receptors. wikipedia.org

The use of a racemic mixture (DL-serine) in the synthesis of this compound is significant for several reasons. Racemic mixtures can exhibit different physical properties, such as solubility, compared to their pure enantiomeric forms. emerginginvestigators.org For example, DL-serine is known to be less soluble than its individual D- and L-enantiomers due to stronger intermolecular hydrogen bonding in the racemic crystal lattice. emerginginvestigators.org This difference in crystal packing and stability can be a factor in synthetic and purification processes. Furthermore, research has shown that racemic DL-serine crystals can act as a source of chirality in certain asymmetric reactions. acs.org

From a research perspective, studying the derivatives of racemic mixtures can provide insights into the differential biological activities of the individual enantiomers. While some studies might focus on the properties of the racemate as a whole, others may aim to separate the enantiomers after derivatization to investigate their specific effects. The spontaneous peptidization dynamics have also been shown to differ between the L- and D-enantiomers and the racemic mixture of serine. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has spanned several areas. Early investigations explored its potential as an antagonist in bacterial systems. For instance, studies examined the inhibitory effects of various chloroacetyl derivatives, including those of serine, on the growth of E. coli. cdnsciencepub.com

More recent research has touched upon the use of chloroacetylated amino acids in the synthesis of more complex molecules. The chloroacetyl group can serve as a reactive handle for introducing other functionalities or for creating cyclic structures. nih.gov For example, the N-terminal chloroacetyl group can react with a downstream cysteine residue to form a macrocyclic peptide. nih.gov

Additionally, chloroacetyl derivatives of amino acids have been investigated for their potential herbicidal properties by screening for inhibitors of de novo starch synthesis. tandfonline.com While this compound itself was among the compounds tested, its specific activity in this context was part of a broader screening effort. tandfonline.com The compound's chemical properties, such as its melting point and solubility, have also been documented. echemi.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 67206-28-4 echemi.comchemicalbook.com
Molecular Formula C5H8ClNO4 echemi.comchemicalbook.comuni.lu
Molecular Weight 181.57 g/mol chemicalbook.com
Melting Point 122 °C echemi.com
Boiling Point 493.7°C at 760 mmHg echemi.com
Density 1.501 g/cm³ echemi.com
Appearance White or off-white solid lookchem.com
Water Solubility Very faint turbidity in H2O echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClNO4 B3416198 Chloroacetyl-DL-serine CAS No. 67206-28-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCJRDDJGFXEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80174-65-8, 67206-28-4
Record name NSC163127
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloroacetyl-DL-serine
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Synthesis and Derivatization Strategies for Chloroacetyl Dl Serine

Established Synthetic Pathways for Chloroacetyl-DL-serine

The primary methods for synthesizing this compound involve the N-acylation of the amino group of DL-serine. This can be achieved using highly reactive acylating agents like chloroacetic anhydride (B1165640) or chloroacetyl chloride.

Reaction of DL-Serine with Chloroacetic Anhydride

The synthesis of N-chloroacetyl derivatives can be accomplished using chloroacetic anhydride. In this reaction, the amino group of DL-serine acts as a nucleophile, attacking one of the carbonyl carbons of chloroacetic anhydride. This addition-elimination reaction results in the formation of N-Chloroacetyl-DL-serine and a molecule of chloroacetic acid as a byproduct. The reaction is typically carried out in a suitable solvent that can facilitate the reaction while minimizing side reactions. While specific literature on using chloroacetic anhydride for ranolazine (B828) synthesis exists, which involves a chloroacetylation step, the general mechanism is a standard procedure in organic synthesis for the acylation of amines. tandfonline.com

N-Chloroacetylation of Amino Compounds via Chloroacetyl Chloride

A widely employed and efficient method for the synthesis of this compound is the N-chloroacetylation of DL-serine using chloroacetyl chloride. This reaction is often performed under Schotten-Baumann conditions, which involve an aqueous alkaline medium, such as a sodium hydroxide (B78521) solution. tandfonline.com The base neutralizes the hydrogen chloride that is formed as a byproduct, driving the reaction to completion.

Recent advancements have focused on developing more environmentally friendly and chemoselective methods. A notable development is the use of a phosphate (B84403) buffer system for the N-chloroacetylation of amino compounds, including amino acids. tandfonline.comresearchgate.net This approach offers several advantages, including rapid reaction times (often within 20 minutes), high yields, and high chemoselectivity, favoring N-acylation over the potential O-acylation of the serine hydroxyl group. tandfonline.comresearchgate.net This "green chemistry" approach avoids the use of hazardous organic solvents and strong bases. tandfonline.com The reaction's efficiency can be further enhanced by using HCl scavengers like propylene (B89431) oxide or pyridine. tandfonline.com

Table 1: N-Chloroacetylation Reaction Conditions

Substrate Reagent Solvent/Medium Base/Additive Time Yield Reference
DL-Serine Chloroacetyl Chloride 4 N NaOH - 4 hours - google.com
Amino Alcohols Chloroacetyl Chloride Phosphate Buffer - 20 min High tandfonline.comresearchgate.net
2-Aminobenzyl alcohol Chloroacetyl Chloride CH₂Cl₂ Pyridine - High tandfonline.com
Amines/Anilines Chloroacetyl Chloride Phosphate Buffer HCl Scavenger 20 min High tandfonline.com

Alternative Synthetic Approaches to N-Chloroacetyl Derivatives of Amino Acids

Beyond the use of acid chlorides and anhydrides, other methods have been developed for the N-acylation of amino acids. One such alternative involves the use of N-hydroxysuccinimide (NHS) esters of the desired acyl group. For instance, N-hydroxysuccinimide esters of fatty acids have been shown to react efficiently with the sodium salts of free monoamino acids in aqueous solutions to yield the corresponding N-acylamino acids. This method provides a milder alternative to the more reactive acylating agents and can be particularly useful when dealing with sensitive substrates.

Precursor Synthesis and Stereochemical Considerations

The primary precursor for this compound is DL-serine itself. The production of this racemic amino acid can be achieved through direct synthesis or by the racemization of one of its optically active enantiomers.

Synthesis of DL-Serine from Formaldehyde (B43269) and Glycine (B1666218)

DL-serine can be synthesized through various chemical and enzymatic routes, with a common industrial method involving the condensation of formaldehyde and glycine.

One established chemical method is the glycinate (B8599266) copper method. In this process, glycine and copper sulfate (B86663) form a complex under the influence of sodium hydroxide. This complex then reacts with an aqueous solution of formaldehyde, followed by ion exchange to yield DL-serine. google.com

Enzymatic synthesis presents a more modern and highly specific alternative. This method utilizes enzymes with serine hydroxymethyltransferase (SHMT) or D-threonine aldolase (B8822740) activity. google.com In the presence of a suitable coenzyme, the enzyme catalyzes the conversion of one molecule of formaldehyde and one molecule of glycine into a single configuration of serine (either L-serine or D-serine). google.comgoogle.com To obtain the desired DL-serine, a subsequent racemization step is required, which can also be catalyzed by an enzyme with amino acid racemase activity. google.com This biocatalytic route is noted for its high yield and environmentally friendly conditions, making it suitable for large-scale industrial production. google.compatsnap.com

Racemization of Optically Active Serine for DL-Serine Production

In many instances, serine is produced via fermentation or enzymatic processes which typically yield the L-isomer. google.com To produce the racemic DL-serine, a racemization process is necessary to convert the unwanted enantiomer. A well-documented method for the racemization of optically active serine (either L-serine or D-serine) involves treating it in an alkaline aqueous solution in the presence of a specific catalyst. google.comgoogleapis.com

The reaction is typically carried out at a pH between 10 and 13. google.comgoogleapis.com Below a pH of 10, the reaction rate is significantly retarded, while above a pH of 13, decomposition of serine can occur. google.com The process employs catalysts such as pyridoxal (B1214274) phosphate or salicylaldehyde. google.comgoogleapis.comepo.org The mechanism, particularly with pyridoxal phosphate, involves the formation of a Schiff base (aldimine) with the serine. Abstraction of the α-proton creates a planar, resonance-stabilized carbanion intermediate. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net Reprotonation of this intermediate can occur from either face, leading to the formation of a racemic mixture. researchgate.net The reaction temperature is generally maintained between 20°C and 100°C, with a preferred range of 40°C to 70°C to achieve a high reaction rate while minimizing decomposition. google.comgoogleapis.com This method allows for the efficient conversion of an optically pure starting material into the desired racemic product with high yields. google.comgoogleapis.com

Table 2: Conditions for Racemization of Optically Active Serine

Starting Material Catalyst pH Temperature Yield Racemization Rate Reference
L-Serine Pyridoxal Phosphate 13 60°C 90% 98.0% google.comgoogleapis.com
D-Serine Salicylaldehyde 11 50°C 84.0% 99.9% google.comgoogleapis.com
L-Serine Salicylaldehyde - 80°C 85.7% - epo.org
L-Serine Pyridoxal Phosphate 11 50°C 84.3% 99.8% google.comgoogleapis.com

Crystallization Dynamics of DL-Serine and Enantiomers

The racemic form of serine, DL-serine, exhibits crystallization dynamics and physical properties that are notably different from its pure L- and D-enantiomers. DL-serine is a racemic compound, meaning that both enantiomers are present in equal amounts within the same crystal lattice. This is in contrast to a conglomerate, which is a mechanical mixture of separate D- and L-enantiomer crystals.

Research indicates that DL-serine is significantly less soluble than its pure enantiomers. emerginginvestigators.org This difference in solubility is attributed to variations in their crystal structures and the intermolecular forces at play. emerginginvestigators.org Specifically, the crystal structure of DL-serine allows for the formation of a new, stronger hydrogen bond between the D- and L-enantiomers that is not present in the crystals of the pure enantiomers. emerginginvestigators.org The formation of these crystals from a saturated solution of D- and L-serine is an exothermic process, releasing approximately -2.7 kcal/mol, which underscores the energetic favorability of the racemic crystal lattice. emerginginvestigators.org

The crystals of DL-serine are morphologically distinct from those of the pure enantiomers, typically forming small, prismatic rods, whereas D- and L-serine form large rhomboidal plates. emerginginvestigators.org Furthermore, solid-state dynamic properties, studied using 2H NMR, reveal significant differences in molecular motion. nih.gov For both L-serine and DL-serine, the ammonium (B1175870) group (ND3+) undergoes a three-site 120° jump. nih.gov However, the activation energy for this motion is substantially higher for DL-serine (approximately 38.0–39.7 kJ/mol) compared to L-serine (approximately 23.4–23.8 kJ/mol). nih.gov This indicates that the ammonium groups in the racemic crystal are held more rigidly. nih.gov At a given temperature, the frequency of these jumps is markedly higher for L-serine than for DL-serine. nih.gov

The stability of these forms under pressure also varies. DL-serine has been reported to be stable up to 8.6 GPa, while L-serine undergoes two phase transitions between 5.0 and 8.0 GPa. researchgate.net This suggests that the racemic form is more stable under high-pressure conditions. researchgate.net The resolution of DL-serine into its separate enantiomers is a critical process for many applications and can be achieved through methods like preferential crystallization, which exploits the stability of the supersaturation state of the unseeded isomer. oup.comoup.com

Table 1: Comparative Properties of L-Serine and DL-Serine Crystals

Property L-Serine DL-Serine Reference
Crystal Morphology Large rhomboidal plates Small, prismatic rods emerginginvestigators.org
Solubility ~8 times more soluble than DL-serine Less soluble due to stronger H-bonds emerginginvestigators.org
Activation Energy (ND3+ jump) 23.4 - 23.8 kJ/mol 38.0 - 39.7 kJ/mol nih.gov
High-Pressure Stability Undergoes phase transitions at 5.0-8.0 GPa Stable up to 8.6 GPa researchgate.net
Heat of Crystallization Not specified ~ -2.7 kcal/mol (from D & L solution) emerginginvestigators.org

Derivatization of this compound for Specific Research Applications

Chemical Modifications and Functional Group Transformations

This compound serves as a versatile precursor for a variety of chemical modifications. The chloroacetyl group, an electrophilic moiety, is a key site for functional group transformations. acs.org This group can react with nucleophiles, allowing for the attachment of various molecular tags or effector molecules. For instance, the N-terminal chloroacetyl group on a peptide can undergo spontaneous cyclization with a downstream cysteine residue, a strategy used in the synthesis of macrocyclic peptides. nih.gov

The primary amino and hydroxyl groups of the serine backbone also offer sites for modification, although selective derivatization is crucial. nih.gov General methods for protein modification often target reactive amino acid sidechains, and while serine's hydroxyl group is less nucleophilic than others like cysteine, its modification is a subject of ongoing research. acs.orgnih.gov Strategies often involve protecting one group while reacting the other. For example, N-acylation can be performed under conditions that leave the hydroxyl group untouched. google.com

Stereoselective Derivatization Methodologies

Stereoselective derivatization is essential for creating chirally pure compounds for biological and pharmaceutical research, where stereochemistry dictates activity. Starting from DL-serine, resolution into D- and L-enantiomers is often a preliminary step before derivatization. This can be accomplished by forming diastereomeric salts with a chiral resolving agent. google.com

Once the desired enantiomer is isolated, stereoselective reactions can be employed. For example, chiral reagents can be used to derivatize amino acids for analysis, such as using (+)- or (−)-1-(9-anthryl)-2-propyl chloroformate for the chiral determination of amino acids via chromatography. acs.org In synthetic strategies, natural amino acids like serine can be starting points for creating complex molecules like deoxynojirimycin diastereomers through pathways involving diastereoselective reduction or addition of organometallic species. aalto.fi The goal is to control the three-dimensional arrangement of atoms in the final product, which is critical for its interaction with biological targets. aalto.fi

Formation of O-Dithis compound and its Stability

While N-acylation of serine is more common, O-acylation can also occur. The formation of O-dithis compound from N-dithis compound has been postulated to occur via an N,O-haloacyl shift. cdnsciencepub.com This reversible shift may happen in vivo, suggesting that the O-acetylated form could be a biologically active metabolite of the N-acetylated compound. cdnsciencepub.com The stability and reactivity of such esters are key to their potential utility. The ester linkage in O-dithis compound would be subject to hydrolysis, and its stability would depend on factors like pH and enzymatic activity in the local environment.

Synthesis of N-Dithis compound and its Derivatives

The synthesis of N-dithis compound is typically achieved through the Schotten-Baumann reaction. cdnsciencepub.com This involves reacting DL-serine with dichloroacetyl chloride in an alkaline medium, such as a sodium hydroxide solution. google.comcdnsciencepub.com This method selectively acylates the amino group, leaving the hydroxyl group free, which can be confirmed by a negative ninhydrin (B49086) test. cdnsciencepub.com

From N-dithis compound, further derivatives can be synthesized. cdnsciencepub.com The corresponding sodium salt can be isolated from the reaction mixture. google.com Ester derivatives, such as the methyl or ethyl esters, can be prepared by either esterifying the N-dithis compound with an agent like diazomethane (B1218177) or by reacting the appropriate DL-serine ester with dichloroacetyl chloride in the presence of a base like triethylamine. google.comcdnsciencepub.com

Table 2: Synthesis Methods for N-Dithis compound Derivatives

Derivative Synthesis Method Reagents Reference
N-Dithis compound Schotten-Baumann Reaction DL-serine, Dichloroacetyl chloride, NaOH google.comcdnsciencepub.com
Sodium N-Dichloroacetyl-DL-serinate Isolation from reaction mixture N-Dithis compound, NaOH google.com
Methyl N-Dichloroacetyl-DL-serinate Esterification N-Dithis compound, Diazomethane cdnsciencepub.com
Methyl N-Dichloroacetyl-DL-serinate Acylation of Ester DL-serine methyl ester, Dichloroacetyl chloride, Triethylamine google.comcdnsciencepub.com

Chemical Reactivity and Reaction Mechanisms of Chloroacetyl Dl Serine

Nucleophilic Acylation Reactions Involving the Chloroacetyl Moiety

The synthesis of N-Chloroacetyl-DL-serine itself is a prime example of a nucleophilic acylation reaction. Typically, DL-serine is acylated using chloroacetyl chloride. mdpi.com This reaction, often conducted under Schotten-Baumann conditions, involves the nucleophilic attack of the amino group of serine on the carbonyl carbon of chloroacetyl chloride. mdpi.com

Efficient and highly chemoselective N-chloroacetylation of amino compounds like amino acids can be achieved in a phosphate (B84403) buffer, yielding chloroacetamides in good yields without the need for chromatographic separation. researchgate.net This method represents a metal-free, biocompatible synthesis under neutral conditions. researchgate.net The chloroacetyl group, once attached, can participate in further reactions. The presence of the chlorine atom makes the α-carbon susceptible to nucleophilic substitution (SN2) reactions, a characteristic widely exploited in the synthesis of more complex molecules. nih.gov For instance, the chloroacetamide functionality can be used to construct β-lactam rings or other heterocyclic structures. nih.govmdpi.com

Intramolecular Competitive Reactions in Aminoalcohols and Amino Acids

The structure of Chloroacetyl-DL-serine, an aminoalcohol derivative, is ripe for intramolecular competitive reactions. The proximity of the hydroxyl (-OH) and the chloroacetylated amino (-NH-CO-CH₂Cl) groups allows for intramolecular cyclization to compete with intermolecular reactions. mdpi.comresearchgate.net This process can lead to the formation of morpholine-2,5-dione (B184730) derivatives. mdpi.com The cyclization proceeds through an intramolecular SN reaction mechanism. mdpi.com However, this intramolecular pathway is in competition with intermolecular reactions, which can lead to the formation of linear oligomers, thereby reducing the yield of the cyclic product. mdpi.com Studies on the N-chloroacetylation of aminoalcohols have systematically investigated these competitive reactions to optimize conditions that favor the desired N-acylated product over other potential side-products. researchgate.net

Hydrolysis Mechanisms of Chloroacetyl Derivatives

The hydrolysis of chloroacetyl derivatives, such as chloroacetyl chloride, has been studied to elucidate the underlying mechanisms. The solvolysis (reaction with a solvent, such as water) of chloroacetyl chloride is proposed to proceed via an addition-elimination pathway, where the addition of a solvent molecule is the rate-determining step. cdnsciencepub.comacs.org This mechanism is often described as a third-order process, in which one solvent molecule acts as the nucleophile attacking the carbonyl carbon, and a second solvent molecule acts as a general base catalyst. acs.orgnih.gov This contrasts with the solvolysis of compounds like acetyl chloride, which can proceed through an ionization (SN1/SN2) pathway. cdnsciencepub.comacs.org The chloroacetyl group's reactivity is consistent with a concerted SN2-like mechanism rather than one involving a stable tetrahedral intermediate. nih.govacs.org

Table 1: Proposed Solvolysis Mechanisms for Acyl Chlorides

Compound Proposed Mechanism(s) Key Characteristics Source(s)
Chloroacetyl Chloride Addition-Elimination (SN2/SN3 type) Addition step is rate-determining; often third-order kinetics with solvent as general base catalyst. cdnsciencepub.comacs.orgnih.gov
Acetyl Chloride Ionization (SN1/SN2 type) High sensitivity to solvent ionizing power; C-Cl bond cleavage is significant. cdnsciencepub.comacs.org
Phenylacetyl Chloride Mixed Can change from addition-elimination to ionization channel depending on solvent. acs.org

Reversible N,O-Haloacyl Shifts in Serine Derivatives

A significant aspect of the reactivity of N-haloacyl serine derivatives is the reversible migration of the acyl group between the nitrogen and oxygen atoms of the serine backbone. This N,O-acyl shift is a well-documented intramolecular rearrangement. cdnsciencepub.comcdnsciencepub.comnih.gov In the case of N-dithis compound, it was observed that the O-dithis compound ester is extremely labile and readily reverts to the N-acyl amide form in a neutral aqueous solution at room temperature. cdnsciencepub.comcdnsciencepub.com This reversibility suggests a dynamic equilibrium between the N-acyl and O-acyl isomers. nih.gov

The mechanism for the N⇌O acyl migration is postulated to proceed through cyclic intermediates. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com It is suggested that an in vivo, enzymatically controlled shift can occur via the formation of a five-membered hydroxyoxazolidine and/or an oxazoline (B21484) ring. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com The initial step involves the intramolecular nucleophilic attack of the serine's hydroxyl group on the carbonyl carbon of the N-acyl group. This forms a tetrahedral intermediate, which is a hydroxyoxazolidine derivative. researchgate.netresearchgate.net This intermediate can then resolve in two ways: either reverting to the starting N-acyl compound or proceeding to break the amide bond and form an O-acyl ester linkage, possibly via an oxazoline intermediate. researchgate.netresearchgate.net For the reverse O→N shift, the hydroxyoxazolidine is considered the key intermediate. researchgate.netresearchgate.net

The rate of the N,O-acyl migration is significantly influenced by pH. nih.govabo.fi The reaction is generally base-catalyzed, with the rate of migration increasing at higher pH values. abo.fi Studies have demonstrated a linear relationship between the reaction rate constants and the hydroxide (B78521) ion concentration ([OH⁻]) at pH values above 6, which supports a base-catalyzed mechanism. abo.ficsic.es This is because the initial and often rate-limiting step is the deprotonation of the hydroxyl group, which enhances its nucleophilicity for the subsequent intramolecular attack on the amide carbonyl. abo.fi Under neutral or slightly basic conditions (pH 7.0-7.6), the O-acyl ester can be readily converted back to the more stable N-acyl amide form. nih.govresearchgate.net

Comparative Reactivity with Other Haloacetyl Serine Derivatives (e.g., Dichloroacetyl, Trichloroacetyl)

The reactivity of this compound can be contextualized by comparing it with its dichloro- and trichloro-acetyl counterparts. Research on N-dithis compound sodium salt laid the groundwork for extending the investigation to both the monochloro- and trichloro-acetyl derivatives of serine. cdnsciencepub.comcdnsciencepub.com The electronic properties of the haloacetyl group are a primary determinant of reactivity. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon.

Increasing the number of chlorine atoms on the acetyl group (from mono- to di- to trichloroacetyl) increases this electron-withdrawing effect. This generally leads to a faster rate of acyl migration. csic.es The increased electrophilicity of the carbonyl carbon in dichloro- and trichloroacetyl derivatives makes it more susceptible to nucleophilic attack by the serine hydroxyl group, thus facilitating the N→O shift. csic.es The stability of the resulting O-acyl ester may also be affected, though all are generally labile and tend to revert to the N-acyl form. cdnsciencepub.comcdnsciencepub.com

Table 2: Comparison of Haloacetyl Serine Derivatives

Derivative Haloacetyl Group Electronic Effect of Halogen(s) Postulated Reactivity Trend Source(s)
This compound Monochloroacetyl Inductive electron-withdrawing Baseline reactivity for haloacetyl series. cdnsciencepub.comcdnsciencepub.com
Dithis compound Dichloroacetyl Stronger inductive electron-withdrawing Faster N⇌O acyl shift compared to monochloro-. cdnsciencepub.comcdnsciencepub.comcsic.es
Trithis compound Trichloroacetyl Strongest inductive electron-withdrawing Fastest N⇌O acyl shift in the series. cdnsciencepub.comcdnsciencepub.comcsic.es

Biological and Biomedical Research Applications of Chloroacetyl Dl Serine

Investigation of Biological Activities and Mechanisms of Action

The presence of the electrophilic chloroacetyl group allows the molecule to function as a covalent modifier of biological macromolecules, leading to a range of biological effects. Researchers have leveraged this reactivity to explore its potential as a therapeutic agent and as a tool to probe complex biological systems.

Derivatives of serine featuring haloacyl groups have been a subject of interest in cancer research. While studies on Chloroacetyl-DL-serine itself are limited, significant research on its close analog, N-dithis compound, provides insight into the potential antitumor properties of this class of compounds. Early studies demonstrated that the sodium salt of N-dithis compound can inhibit the growth of Sarcoma-37 in mice, with some cases showing complete tumor regression. nih.govgoogle.com This effect was observed without significant toxicity to the host animals, which did not exhibit weight loss or alterations in blood components. nih.gov

Research has suggested that the antitumor activity may be linked to a metabolic product, following observations of a reversible N,O-haloacyl shift in these serine derivatives. cdnsciencepub.com However, it was noted that large doses were necessary to achieve the tumor regression. cdnsciencepub.com Other related compounds, such as O-(1-aziridinyl)acetyl-DL-serine and N-(1-aziridinyl)acetyl-DL-serine, have been synthesized and tested, showing weak activity against Ehrlich ascites tumor, indicating that the nature of the acyl group is critical for efficacy. researchgate.net

Table 1: Antitumor Activity of Haloacetyl-Serine Derivatives

Compound Cancer Model Observed Efficacy Citation
Sodium salt of N-dithis compound Sarcoma-37 (mice) Depresses tumor growth, complete regressions observed. nih.govgoogle.com
O-(1-aziridinyl)acetyl-DL-serine Ehrlich ascites tumor Weak antitumor action. researchgate.net
N-(1-aziridinyl)acetyl-DL-serine Ehrlich ascites tumor Weak antitumor action. researchgate.net

The chloroacetyl group is a well-established reactive moiety for the chemical modification of proteins, making compounds like this compound valuable in proteomics. nih.govscispace.com This functional group can act as a handle for attaching other molecules to proteins or for creating probes to study protein function and interactions. ontosight.ai

In proteomics, the primary use of the chloroacetyl group is for covalent labeling of proteins. It readily reacts with nucleophilic side chains of amino acids, particularly the thiol group of cysteine. nih.govscispace.com This reaction, known as alkylation, forms a stable thioether bond, effectively tagging the protein. google.com By incorporating a chloroacetyl-modified amino acid like this compound into a peptide or protein, researchers can introduce a specific site for labeling with fluorophores, biotin, or other reporter molecules.

This strategy is widely used in activity-based protein profiling (ABPP) and for the development of covalent inhibitors. Furthermore, N-chloroacetylated amino acids are employed in cell-free translation systems to generate libraries of non-standard, cyclic peptides for screening against therapeutic targets. nih.govfrontiersin.org

Table 2: Applications of the Chloroacetyl Group in Proteomics

Application Description Mechanism Citation
Protein Modification Covalent attachment of probes or other molecules to proteins. Alkylation of nucleophilic amino acid residues (e.g., cysteine). nih.govgoogle.com
Site-Specific Labeling Introduction of a reactive handle at a specific site within a protein sequence. Incorporation of a chloroacetyl-amino acid followed by reaction with a reporter molecule. ontosight.ai
Cyclic Peptide Libraries Generation of macrocyclic peptides for drug discovery and inhibitor screening. The N-chloroacetyl group reacts with a downstream cysteine residue to cyclize the peptide. nih.govfrontiersin.org
Covalent Inhibition Irreversible binding to and inhibition of target enzymes. The chloroacetyl group acts as a "warhead" that forms a covalent bond with the active site. scispace.com

The biological activity of this compound is fundamentally dictated by the covalent interaction of its chloroacetyl group with protein targets. The electrophilic carbon of the chloroacetyl moiety is susceptible to nucleophilic attack from amino acid side chains, leading to irreversible modification of the protein. nih.gov

The most prominent target for this reaction is the thiol group of cysteine residues due to its high nucleophilicity. scispace.com The reaction forms a stable thioether linkage, which can alter the protein's structure and function, potentially leading to enzyme inhibition. nih.govgoogle.com This reactivity makes chloroacetyl-containing molecules effective tools for targeting proteins with accessible cysteine residues.

While cysteine is a primary target, the serine component of this compound may confer some level of specificity, potentially guiding the molecule to enzymes that recognize or metabolize serine. Such targets could include serine hydrolases or serine O-acetyltransferase (SAT), which catalyzes the first step in L-cysteine biosynthesis in many bacteria. mdpi.comresearchgate.net In this model, the serine portion of the molecule would facilitate binding to the enzyme's active site, allowing the chloroacetyl "warhead" to form a covalent bond with a nearby nucleophilic residue, resulting in potent and specific inhibition. This dual-function approach—a recognition element (serine) combined with a reactive group (chloroacetyl)—is a key strategy in the design of targeted covalent inhibitors.

Serine Metabolism and its Broader Biological Context

To fully appreciate the applications of a modified amino acid like this compound, it is essential to understand the multifaceted role of its parent molecule, L-serine. L-serine is a non-essential amino acid that is central to a vast network of metabolic pathways crucial for cellular and organismal health.

L-serine is a critical precursor for the synthesis of a wide array of essential biomolecules. It serves as a building block for proteins and is the primary source for other amino acids, including glycine (B1666218) and cysteine. google.comresearchgate.net Its metabolism is deeply integrated with one-carbon metabolism through the folate and methionine cycles, where it acts as the major donor of one-carbon units. google.com These units are vital for the synthesis of nucleotides (adenosine, guanosine, thymine) and for DNA and protein methylation. google.com

Beyond its role as a precursor, L-serine metabolism is integral to maintaining host homeostasis. It participates in the synthesis of phospholipids (B1166683) and sphingolipids, which are essential components of cell membranes and are involved in cell signaling, proliferation, and apoptosis. google.comcdnsciencepub.com L-serine also plays a role in regulating immune responses, supporting the proliferation of effector T cells, and modulating inflammation by reducing the production of pro-inflammatory cytokines. google.comcdnsciencepub.com

Table 3: Key Roles of L-Serine in Metabolic Regulation

Metabolic Area Function of L-Serine Citation
Amino Acid Synthesis Precursor for glycine and cysteine. google.comresearchgate.net
One-Carbon Metabolism Major donor of one-carbon units for the folate and methionine cycles. google.com
Nucleotide Synthesis Provides carbon units for the synthesis of purines and thymine. google.com
Lipid Synthesis Involved in the synthesis of phospholipids and sphingolipids. google.comcdnsciencepub.com
Immune Regulation Supports T-cell proliferation and reduces inflammatory cytokine production. google.comcdnsciencepub.com

In the central nervous system (CNS), L-serine is an indispensable molecule with significant neuroprotective functions. It acts as a neurotrophic factor and is a precursor for crucial neurotransmitters. ontosight.aiacs.org Although categorized as non-essential, its local synthesis in the brain, primarily by astrocytes, is vital for neuronal development and function. google.com

A growing body of evidence highlights L-serine's potential as a therapeutic agent for various neurological and neurodegenerative disorders. ontosight.aigoogle.com Its neuroprotective effects are mediated through several mechanisms. It can alleviate neurotoxicity by activating glycine receptors and has anti-inflammatory properties, reducing the activation of microglia and astrocytes that contribute to neuroinflammation following injury. google.comacs.org Studies have suggested that L-serine may be beneficial in conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and traumatic brain injury by improving cognitive function, inhibiting inflammation, and promoting remyelination. nih.govontosight.aiacs.org

Table 4: Neuroprotective Mechanisms and Applications of L-Serine

Mechanism/Application Description Citation
Neurotransmitter Precursor Serves as a precursor for neurotransmitters like D-serine and glycine. ontosight.ai
Neurotrophic Factor Supports neuronal development and specific brain functions. ontosight.aiacs.org
Anti-inflammatory Effects Reduces proliferation and activation of microglia and astrocytes. google.com
Receptor Activation Mitigates neurotoxicity through activation of the glycine receptor. google.comacs.org
Therapeutic Potential Investigated for use in Alzheimer's, Parkinson's, epilepsy, and brain injury. nih.govontosight.aigoogle.com

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
N-dithis compound
O-(1-aziridinyl)acetyl-DL-serine
N-(1-aziridinyl)acetyl-DL-serine
L-serine
Glycine
Cysteine
D-serine
Adenosine
Guanosine
Thymine

D-Serine Production and its Physiological Importance in the Brain

D-serine is a crucial neuromodulator in the central nervous system, acting as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors. chemicalbook.com These receptors are fundamental for synaptic plasticity, learning, and memory. chemicalbook.com The synthesis of D-serine in the brain is primarily catalyzed by the enzyme serine racemase, which converts L-serine to D-serine. chemicalbook.comnih.gov

While this compound is not directly converted to D-serine in a single step within the brain, it plays a significant role in the enzymatic production of serine enantiomers. This compound can undergo enzymatic resolution, a process that separates the D- and L-enantiomers. Specifically, enzymes like aminoacylases can selectively hydrolyze the N-acyl group from the L-enantiomer, yielding L-serine while leaving the D-enantiomer of the chloroacetyl derivative untouched. google.comresearchgate.net This L-serine can then serve as a substrate for serine racemase to produce D-serine. chemicalbook.comnih.gov

This enzymatic resolution of N-acyl-DL-serine derivatives, including this compound, is a key industrial method for producing optically pure amino acids. google.com The unhydrolyzed N-acetyl-D-serine can subsequently be isolated and hydrolyzed to yield D-serine. google.com

Table 1: Key Molecules in D-Serine Production

CompoundRole
This compoundRacemic mixture used as a starting material for enzymatic resolution.
L-SerineProduct of enzymatic resolution of Chloroacetyl-L-serine; substrate for serine racemase.
D-SerinePhysiologically active enantiomer; co-agonist of NMDA receptors. chemicalbook.com
Serine RacemaseEnzyme that catalyzes the conversion of L-serine to D-serine in the brain. chemicalbook.comnih.gov
AminoacylaseEnzyme used for the enzymatic resolution of N-acyl-DL-serine. google.com

Serine Racemase Activity and Regulation

Serine racemase (SR) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that is central to the regulation of D-serine levels in the brain. nih.govnih.gov The activity of SR is crucial for maintaining the appropriate levels of D-serine required for normal NMDA receptor function. nih.gov Dysregulation of D-serine concentrations has been implicated in various neurological and psychiatric disorders, including schizophrenia and neurodegenerative diseases. nih.govresearchgate.net

The activity of serine racemase is modulated by several factors, including the availability of its substrate L-serine, and the presence of co-factors such as ATP and magnesium or calcium ions. nih.gov The enzyme is also subject to inhibition by various small molecules. Known inhibitors of serine racemase often target the PLP cofactor or the active site of the enzyme. frontiersin.org For instance, amino acids with electron-withdrawing groups on the β-carbon can react with PLP and inhibit the enzyme. frontiersin.org While a range of inhibitors for serine racemase have been identified and studied, there is no direct evidence from the available research to suggest that this compound itself acts as a direct inhibitor or regulator of serine racemase activity. nih.govresearchgate.netfrontiersin.org The primary role of this compound in the context of D-serine production lies in its utility as a precursor for L-serine through enzymatic resolution. google.com

This compound as a Precursor or Intermediate in Bioactive Compound Synthesis

The chloroacetyl group is a reactive moiety that can readily participate in nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of more complex molecules with biological activity.

Synthesis of Peptides Containing Serine Residues

The incorporation of serine residues into peptides is fundamental for creating biologically active molecules, including hormones and therapeutics. google.com this compound, and more broadly N-chloroacetylated amino acids, are utilized in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). mdpi.comuci.edu

The N-chloroacetyl group can be introduced at the N-terminus of a peptide chain. mdpi.com This reactive group serves as a handle for further chemical modifications, such as conjugation to other molecules or for intramolecular cyclization. For example, the chloroacetyl group can react with a sulfhydryl group of a cysteine residue within the same peptide to form a stable thioether bond, leading to the formation of a cyclic peptide. frontiersin.org This method of cyclization is a powerful tool for creating conformationally constrained peptides, which often exhibit enhanced biological activity and stability. The synthesis of such modified peptides can be automated, allowing for the efficient production of peptide libraries for drug screening. google.com

Table 2: Application of N-Chloroacetyl Group in Peptide Synthesis

TechniqueDescription
Solid-Phase Peptide Synthesis (SPPS)A method where peptides are synthesized on a solid support, allowing for the sequential addition of amino acids. uci.edu
N-terminal ModificationThe chloroacetyl group is added to the N-terminal amino acid of the peptide chain. mdpi.com
Peptide CyclizationThe reactive chloroacetyl group reacts with a nucleophilic side chain (e.g., cysteine's thiol) to form a cyclic peptide. frontiersin.org
Peptide ConjugationThe chloroacetyl group can be used to link the peptide to other molecules, such as proteins or reporter groups.

Development of Serine-Based Therapeutic Agents

Serine derivatives are integral to the development of various therapeutic agents due to their diverse biological roles. this compound serves as a key intermediate in the synthesis of several pharmaceuticals.

One notable example is the synthesis of Lacosamide, an anti-epileptic drug. O-methyl-D-serine is a relevant intermediate in the synthesis of Lacosamide, and Chloroacetyl-dl-O-methylserine is a precursor for obtaining O-methyl-D-serine. lookchem.com

Another example is Sermatacin, a prodrug of the non-steroidal anti-inflammatory drug Indomethacin. The synthesis of Sermatacin involves the reaction of Indomethacin with a chlorocarbonate derivative, which then reacts with serine to form the final product. theswissbay.ch While not a direct reaction of this compound, this highlights the utility of activated serine derivatives in creating prodrugs with modified pharmacokinetic profiles.

The chloroacetyl group is also a common feature in the synthesis of various biologically active heterocyclic compounds, which can possess a wide range of therapeutic properties, including antimicrobial and antitumor activities. jocpr.comchemijournal.com

Analogues and Derivatives with Modified Biological Profiles

The chemical modification of this compound can lead to the generation of new analogues and derivatives with distinct and potentially enhanced biological activities. The introduction of different functional groups can alter the molecule's reactivity, solubility, and interaction with biological targets.

A notable example is the synthesis of O-dithis compound, which has been investigated for its antitumor properties. cdnsciencepub.com The substitution of the monochloroacetyl group with a dichloroacetyl group modifies the electronic and steric properties of the molecule, which can influence its biological activity.

Furthermore, the chloroacetyl moiety is a versatile chemical handle for creating a wide array of derivatives. For instance, it can be reacted with various nucleophiles to generate libraries of compounds for screening for different biological activities. The synthesis of new 4-(2-chloroacetyl) morpholine (B109124) derivatives, which have shown antimicrobial activity, exemplifies this approach. jocpr.com Similarly, the reaction of chloroacetyl derivatives with thiols to form thioether linkages is a common strategy in the development of new bioactive molecules.

Analytical Methodologies for Chloroacetyl Dl Serine Research

Chromatographic Techniques for Separation and Characterization

Chromatography is an indispensable tool for the separation of Chloroacetyl-DL-serine from potential impurities, starting materials, and its constituent enantiomers. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is routine purity assessment, enantiomeric excess determination, or the analysis of related volatile compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common modality for the analysis of N-acylated amino acids.

A typical HPLC method for this compound would employ a C18 column. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the analyte by controlling the ionization state of the carboxylic acid and any residual amino groups. Detection is commonly achieved using a UV detector, as the amide bond in this compound provides sufficient chromophoric activity. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions.

Illustrative HPLC Parameters for the Analysis of a Related N-Acyl Serine Derivative:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25°C

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC coupled with a Flame Ionization Detector (GC-FID) is a powerful technique for the analysis of volatile impurities or related compounds that may be present, such as chloroacetyl chloride or its degradation products. japsonline.commst.edu For the analysis of this compound itself by GC, a derivatization step is mandatory to increase its volatility. thermofisher.com A common approach for amino acids is silylation, which converts the polar -OH and -COOH groups into nonpolar silyl (B83357) ethers and esters. thermofisher.com

In the context of related compounds, a method for the trace determination of chloroacetyl chloride involves derivatization with piperidine, followed by GC-FID analysis. mst.edu This approach could be adapted to quantify related volatile impurities in a this compound sample. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte.

Illustrative GC-FID Parameters for the Analysis of a Derivatized Chloroacetyl Compound:

ParameterValue
Column DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Injector Temperature 250°C
Detector Temperature 300°C
Oven Program 100°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min
Injection Mode Split

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative and semi-quantitative analysis of this compound. For quantitative analysis, TLC can be coupled with densitometry. In this method, the sample is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

After development, the plate is dried, and the spots can be visualized under UV light or by staining with a suitable reagent such as ninhydrin (B49086) (if the N-chloroacetyl group is hydrolyzed) or other general-purpose stains. For quantitative analysis, the plate is scanned with a densitometer, which measures the absorbance or fluorescence of the spots. The intensity of the spot is proportional to the concentration of the analyte. This technique is particularly useful for monitoring reaction progress and for rapid purity checks.

Illustrative TLC-Densitometry Parameters for Amino Acid Derivative Analysis:

ParameterValue
Stationary Phase Silica gel 60 F254
Mobile Phase n-Butanol:Acetic Acid:Water (4:1:1, v/v/v)
Detection UV at 254 nm or staining reagent
Densitometry Wavelength Dependent on detection method

Since this compound is a racemic mixture, the separation of its D- and L-enantiomers is crucial for stereoselective synthesis and pharmacological studies. Chiral HPLC is the most widely used technique for this purpose. There are two main approaches for chiral separation by HPLC: the direct method and the indirect method.

The direct method involves the use of a chiral stationary phase (CSP). Several types of CSPs are available for the separation of amino acid derivatives, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and crown ethers. sigmaaldrich.com The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

The indirect method involves the derivatization of the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. nih.gov

Illustrative Chiral HPLC Parameters for the Separation of DL-Serine Derivatives:

ParameterValue
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T)
Mobile Phase Water:Methanol:Formic Acid (30:70:0.02, v/v/v) sigmaaldrich.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Detection UV at 210 nm
Column Temperature 25°C sigmaaldrich.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are vital for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can be used to elucidate the structure of the molecule. For a compound like this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules and is often coupled with liquid chromatography (LC-MS).

In the mass spectrum of this compound, the molecular ion peak would be expected, along with characteristic fragment ions resulting from the cleavage of the chloroacetyl group, the loss of water from the serine moiety, and decarboxylation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. nih.govchromatographyonline.com This hyphenated technique is highly sensitive and selective and can be used for the identification and quantification of this compound in complex matrices. nih.govchromatographyonline.com For quantitative analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used, providing excellent sensitivity and specificity.

Illustrative Mass Spectral Data for a Related N-Acyl Serine Derivative:

Ionization Modem/z (relative intensity)Assignment
ESI+182.04[M+H]⁺
ESI+164.03[M+H - H₂O]⁺
ESI+136.04[M+H - H₂O - CO]⁺
ESI+76.04[Chloroacetyl group]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: a carboxylic acid, a secondary amide, a hydroxyl group, and a carbon-chlorine bond.

The presence of the N-chloroacetyl group significantly influences the IR spectrum compared to that of the parent amino acid, DL-serine. The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are prominent features. The carboxylic acid group displays a characteristic broad O-H stretching band and a C=O stretching vibration. The hydroxyl group also contributes to the O-H stretching region. The carbon-chlorine bond introduces a stretching vibration in the fingerprint region of the spectrum.

A detailed analysis of the IR spectrum allows for the confirmation of the molecular structure of this compound. The precise wavenumbers of these absorption bands can be influenced by intermolecular interactions, such as hydrogen bonding. For instance, the IR spectra of DL-serine show distinct features when compared to its individual enantiomers, D- and L-serine, due to differences in their crystal structures and hydrogen bonding networks researchgate.net.

Below is a table summarizing the expected characteristic infrared absorption bands for this compound based on the functional groups present in its structure.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
C=O Stretch1760 - 1690
Secondary AmideN-H Stretch3350 - 3100
C=O Stretch (Amide I)1680 - 1630
N-H Bend (Amide II)1570 - 1515
AlcoholO-H Stretch3550 - 3200 (broad)
AlkylC-H Stretch3000 - 2850
Carbon-HalogenC-Cl Stretch800 - 600

Advanced Analytical Approaches for Complex Mixture Analysis

The analysis of this compound in complex mixtures, such as biological matrices or reaction media, necessitates the use of advanced analytical techniques that offer high selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for the separation and quantification of N-acyl amino acids from intricate samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation of non-volatile compounds. For the analysis of this compound, reversed-phase HPLC is a suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound on the column can be modulated by adjusting the composition and pH of the mobile phase. Due to the presence of a chromophore in the amide group, UV detection can be employed for quantification.

For the separation of the D- and L-enantiomers of N-acyl amino acids, chiral chromatography is required. This can be achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS or LC-MS/MS). Mass spectrometry provides information about the molecular weight and structure of the analyte. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives, and it can be operated in either positive or negative ion mode.

In the analysis of complex mixtures, LC-MS allows for the selective detection of this compound even in the presence of co-eluting interfering compounds. By using tandem mass spectrometry (MS/MS), specific fragment ions of the target molecule can be monitored, further increasing the selectivity and confidence in identification. This is particularly valuable in metabolomics or in monitoring the progress of chemical reactions. The characterization of isomeric acetylated amino acids by LC-MS/MS has demonstrated the power of this technique in distinguishing between closely related structures based on their fragmentation patterns nih.gov.

The table below outlines advanced analytical approaches applicable to the analysis of this compound in complex mixtures.

Analytical TechniquePrincipleApplication for this compound Analysis
Reversed-Phase HPLC Separation based on polarity differences between the analyte and the stationary phase.Quantification of this compound in reaction mixtures or formulations.
Chiral HPLC Separation of enantiomers using a chiral stationary phase or chiral derivatization.Separation and quantification of Chloroacetyl-D-serine and Chloroacetyl-L-serine.
LC-MS Separation by HPLC followed by detection based on mass-to-charge ratio.Sensitive and selective detection and quantification in complex matrices like biological fluids.
LC-MS/MS Tandem mass spectrometry for structural confirmation and enhanced selectivity.Unambiguous identification and quantification at trace levels by monitoring specific precursor-product ion transitions.

Computational and Theoretical Studies of Chloroacetyl Dl Serine

Molecular Modeling and Simulation of Chloroacetyl-DL-serine Interactions

Molecular modeling and simulation are powerful tools to investigate the interactions of this compound with biological macromolecules such as proteins. These methods can predict how the compound might bind to a target and the nature of the forces that stabilize this interaction.

When studying the interaction with a specific protein, molecular docking is a common technique. This method predicts the preferred orientation of this compound when bound to a target protein. The results of a docking study can provide information on the binding affinity and the specific amino acid residues involved in the interaction. For example, the serine hydroxyl group might form hydrogen bonds, while the chloroacetyl group could engage in hydrophobic or electrophilic interactions.

Table 1: Hypothetical Molecular Docking Results of this compound with a Serine Protease Active Site

ParameterValue (kcal/mol)Interacting Residues
Binding Affinity -6.8His57, Ser195, Gly193
van der Waals Energy -4.2Interactions with the hydrophobic pocket
Electrostatic Energy -2.6Hydrogen bonding with the catalytic triad (B1167595) residues

Note: This table presents hypothetical data for illustrative purposes.

These simulations can highlight the importance of specific functional groups for binding. For example, the chloroacetyl moiety is a known electrophile and can form covalent bonds with nucleophilic residues like cysteine or histidine in a protein's active site, leading to irreversible inhibition. unito.it Molecular dynamics simulations can help to understand the conformational changes that might occur within the protein upon binding of this compound. researchgate.net

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound and its reactivity. nih.gov These methods can be used to calculate the energetics of reaction pathways, such as the reaction of the chloroacetyl group with a biological nucleophile.

A key application of quantum chemistry in this context is the calculation of the transition state structure and the activation energy for a given reaction. mit.eduscispace.com For instance, the reaction of this compound with the thiol group of a cysteine residue can be modeled to determine the energy barrier for the formation of a covalent bond. This information is crucial for understanding the kinetics of potential enzyme inhibition.

The reaction would likely proceed through an SN2 mechanism, where the nucleophilic sulfur atom of cysteine attacks the carbon atom of the chloromethyl group, displacing the chloride ion. DFT calculations can map out the potential energy surface for this reaction, identifying the transition state and any intermediate structures. nih.gov

Table 2: Hypothetical Calculated Energetics for the Reaction of this compound with a Cysteine Thiolate

ParameterEnergy (kcal/mol)
Reactants 0.0
Transition State +15.2
Products -25.8
Activation Energy (ΔE‡) 15.2
Reaction Energy (ΔErxn) -25.8

Note: This table presents hypothetical data for illustrative purposes.

These calculations can also provide insights into the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO), which are related to its reactivity. The distribution of electron density can reveal the most electrophilic and nucleophilic sites on the molecule.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods are instrumental in establishing these relationships by analyzing a series of related compounds. For this compound, SAR studies could explore how modifications to its structure affect its potency as an enzyme inhibitor.

Computational SAR can be performed by creating a library of virtual analogs of this compound and predicting their activity using methods like molecular docking or quantitative structure-activity relationship (QSAR) models. For example, one could systematically replace the chlorine atom with other halogens (fluorine, bromine, iodine) or modify the serine backbone to understand the impact on binding affinity or reactivity.

Table 3: Hypothetical SAR Data for Analogs of this compound as Inhibitors of a Target Enzyme

CompoundModificationPredicted IC50 (µM)
This compound-15.5
Fluoroacetyl-DL-serineChlorine -> Fluorine45.2
Bromoacetyl-DL-serineChlorine -> Bromine8.3
Iodoacetyl-DL-serineChlorine -> Iodine2.1
Chloroacetyl-DL-threonineSerine -> Threonine22.7
N-(3-chloropropionyl)-DL-serineChloroacetyl -> 3-Chloropropionyl35.1

Note: This table presents hypothetical data for illustrative purposes.

The results from such studies can guide the synthesis of new compounds with improved properties. For instance, if the data suggests that a larger halogen atom at the acetyl position enhances activity, chemists can focus on synthesizing bromo- and iodoacetyl derivatives. These computational predictions can help to prioritize which compounds to synthesize and test, saving time and resources.

Prediction of Biological Activity and Binding Affinities

Computational methods can be used to predict the potential biological activities of this compound and to estimate its binding affinities for various biological targets. These predictions can help to identify potential therapeutic applications or off-target effects.

One common approach is reverse docking, where a compound is docked against a large library of protein structures to identify potential binding partners. This can generate hypotheses about the biological pathways that this compound might modulate. Machine learning models, trained on large datasets of known drug-target interactions, can also be used to predict potential targets. mdpi.comnih.gov

More quantitative predictions of binding affinity can be obtained using methods like free energy calculations. These computationally intensive methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate estimates of the binding free energy (ΔGbind) compared to docking scores.

Table 4: Hypothetical Predicted Binding Affinities of this compound for Various Enzyme Classes

Enzyme ClassPredicted ΔGbind (kcal/mol)Potential for Covalent Modification
Serine Proteases-7.2Possible
Cysteine Proteases-8.5High
Kinases-5.1Low
Dehydrogenases-6.3Moderate

Note: This table presents hypothetical data for illustrative purposes.

These predictive studies are valuable in the early stages of drug discovery, as they can help to identify promising lead compounds and to anticipate potential liabilities. By combining these computational approaches, a comprehensive profile of the likely biological activities of this compound can be constructed, guiding further experimental investigation.

Future Directions and Emerging Research Avenues for Chloroacetyl Dl Serine

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

The synthesis of N-acyl amino acids is a fundamental process in chemical and pharmaceutical research. Traditional methods for the chloroacetylation of amino acids can suffer from drawbacks such as harsh reaction conditions, the use of hazardous organic solvents, and a lack of chemoselectivity, particularly for amino acids with other reactive functional groups like the hydroxyl group in serine.

A significant advancement in this area is the development of an efficient and highly chemoselective N-chloroacetylation protocol that operates under metal-free, bio-compatible conditions. doaj.orgtandfonline.comtandfonline.comresearchgate.net Research has demonstrated that the reaction of amino acids, including amino alcohols like serine, with chloroacetyl chloride in a simple phosphate (B84403) buffer can produce the desired N-chloroacetylated product in high yields within a short timeframe, typically around 20 minutes. tandfonline.comtandfonline.comresearchgate.net

This strategy offers remarkable selectivity for the amino group over the hydroxyl group (N-acetylation vs. O-acetylation) without the need for protecting groups, a persistent challenge in organic synthesis. tandfonline.com The use of an aqueous phosphate buffer system is not only environmentally friendly but also crucial for achieving high selectivity. tandfonline.com This method represents a scalable and robust approach that simplifies product isolation, often avoiding the need for chromatographic purification. tandfonline.com

Interactive Table: Comparison of Synthetic Conditions for N-Chloroacetylation

ParameterTraditional MethodsNovel Bio-compatible MethodReference
SolventOrganic Solvents (e.g., Dichloromethane, THF)Aqueous Phosphate Buffer tandfonline.com
CatalystOften requires bases or metal saltsMetal-free tandfonline.comresearchgate.net
Selectivity (N- vs O-)Variable; often requires protecting groupsHigh N-acetylation selectivity tandfonline.com
Reaction TimeHours~20 minutes researchgate.net
WorkupComplex extraction and purificationSimple isolation tandfonline.com

In-depth Exploration of Biological Mechanisms and Therapeutic Potential

While the biological activity of unmodified L-serine and D-serine has been explored, particularly for their roles as neuromodulators and their therapeutic potential in neurological disorders, the introduction of a chloroacetyl group fundamentally alters the compound's mechanism of action. nih.govmdpi.com The chloroacetyl moiety is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins. lifechemicals.com This positions Chloroacetyl-DL-serine as a potential covalent inhibitor.

The serine hydrolases, a large and diverse class of enzymes that includes proteases and lipases, are prime potential targets. nih.gov These enzymes utilize a critical serine residue in their active site for catalysis. It is hypothesized that this compound could function as a targeted covalent inhibitor where the serine backbone guides the molecule to the active site of a serine-utilizing enzyme. Subsequently, the electrophilic chloroacetyl group could irreversibly alkylate the catalytic serine (or another nearby nucleophile like histidine or cysteine), leading to potent and prolonged inhibition. nih.govresearchgate.net The decomposition of N-chloro amino acids can lead to the formation of reactive intermediates, a process central to their biological effect. nih.gov

This mechanism of action offers advantages over non-covalent inhibitors, including increased potency and duration of action. researchgate.net Future research will need to validate this hypothesis by screening this compound against a panel of serine hydrolases to identify specific targets and to elucidate its precise mechanism of covalent modification.

Integration of this compound in Advanced Materials Science

Amino acid-based polymers are an emerging class of biomaterials prized for their biocompatibility and biodegradability. Recent studies have highlighted poly-DL-serine as a particularly promising material. Hydrogels made from poly-DL-serine have been shown to be highly water-soluble and capable of mitigating the foreign-body response when implanted, outperforming materials like poly(ethylene glycol) (PEG). nih.govrepec.org Furthermore, poly(L-serine) can be used as an additive to enhance the mechanical properties of synthetic polymer films. acs.org

This compound presents a unique opportunity to act as a functional monomer or a surface-grafting agent in the creation of these advanced materials. The chloroacetyl group provides a reactive handle for covalent modification. This functionality could be leveraged in several ways:

Functional Polymer Synthesis: Polymerizing this compound would create a polyserial scaffold decorated with reactive chloroacetyl groups. These groups could then be used to covalently attach drugs, growth factors, or other bioactive molecules to create functionalized biomaterials for drug delivery or tissue engineering.

Surface Modification: The compound could be used to modify the surface of existing biomaterials. mdpi.com By reacting the chloroacetyl group with nucleophilic sites on a polymer surface, a layer of serine residues can be introduced, potentially improving the material's biocompatibility and resistance to biofouling.

Bioconjugation: It can serve as a linker to covalently attach serine-based materials to other substrates or biological molecules, leveraging the specific reactivity of the chloroacetyl group towards nucleophiles like thiols on cysteine residues. nih.gov

Development of High-Throughput Screening Assays for Derivatives

To explore the therapeutic potential of this compound and its analogues, robust high-throughput screening (HTS) methods are essential. Given its likely function as a covalent inhibitor of enzymes, HTS assays can be designed to identify derivatives with high potency and selectivity for specific targets.

A promising approach involves developing a fluorescence-based enzymatic assay. nih.gov This strategy would screen a library of this compound derivatives against a panel of clinically relevant serine hydrolases. nih.gov The assay would measure the rate of substrate turnover, with a decrease in fluorescence indicating enzymatic inhibition. This method allows for the rapid testing of thousands of compounds to identify "hits."

Key elements of such an HTS campaign would include:

A Diverse Chemical Library: Synthesizing a library of this compound derivatives with variations in the serine backbone or by replacing the chloroacetyl group with other electrophilic warheads.

Target Panel: Selecting a panel of purified serine hydrolases implicated in diseases such as cancer, inflammation, or metabolic disorders.

Assay Validation: Ensuring the HTS assay is robust and can distinguish true inhibitors from false positives.

Hit Confirmation: Following up on initial hits with dose-response studies and secondary assays to confirm their potency, selectivity, and mechanism of action. enamine.net

Such HTS campaigns are crucial for streamlining the hit-to-lead optimization process and accelerating the discovery of novel therapeutic agents based on the this compound scaffold. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to the study of this compound. mdpi.com Specifically for a covalent inhibitor, computational approaches can de-risk and accelerate a research program.

Design of Novel Derivatives: Deep learning models can generate novel molecular structures with optimized properties. Algorithms like advanced deep Q-learning networks combined with fragment-based drug design (ADQN–FBDD) can design new derivatives of this compound tailored to fit the active site of a specific protein target. nih.govresearchgate.netbiorxiv.org

Prediction of Reactivity and Toxicity: The chloroacetyl group must be reactive enough to bind its target but not so reactive that it causes off-target toxicity. ML models, such as Message Passing Neural Networks (MPNN), can be trained on experimental data to predict the covalent binding risk and potential for forming reactive metabolites, guiding the design of safer molecules. mdpi.com

Covalent Docking and Virtual Screening: Specialized computational tools are being developed to model the interaction between a covalent inhibitor and its target protein. atomwise.com These programs can predict the binding pose by accounting for both non-covalent interactions and the formation of the covalent bond. This allows for the high-throughput virtual screening of large compound libraries to prioritize candidates for synthesis and wet-lab testing, saving significant time and resources. atomwise.com

By integrating these AI and ML tools, researchers can more efficiently navigate the complex chemical space of covalent inhibitors, leading to the faster identification and optimization of drug candidates derived from this compound.

Q & A

Q. How can researchers optimize the synthesis of Chloroacetyl-DL-serine to improve yield and purity?

To optimize synthesis, systematically vary reaction parameters such as molar ratios (e.g., chloroacetyl chloride to DL-serine), solvent polarity (e.g., dichloromethane vs. tetrahydrofuran), and reaction temperature. Monitor progress via thin-layer chromatography (TLC) or HPLC for intermediate detection . Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution) should be validated using NMR (¹H/¹³C) and mass spectrometry to confirm product integrity. For reproducibility, document pH adjustments during neutralization steps, as excess acid/base may hydrolyze the chloroacetyl group .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

Combine orthogonal methods:

  • NMR spectroscopy : ¹H NMR (δ 3.5–4.5 ppm for serine backbone; δ 4.1–4.3 ppm for chloroacetyl methylene) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) to confirm regiochemistry .
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion validation (expected m/z ~196.6 for C₅H₈ClNO₃).
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>98%) and resolve stereoisomers if present .
    Cross-validate results with IR spectroscopy (amide I band ~1650 cm⁻¹) to rule out hydrolysis byproducts .

Q. What storage conditions are critical to maintain this compound’s stability in laboratory settings?

Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis and oxidative degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to identify degradation thresholds. Avoid aqueous buffers or high humidity during handling, as the chloroacetyl group is prone to nucleophilic substitution .

Advanced Research Questions

Q. How does the stereochemical configuration (DL vs. L-form) of serine impact this compound’s reactivity in peptide coupling reactions?

Design comparative experiments using enantiopure L-serine and racemic DL-serine derivatives. Monitor coupling efficiency (e.g., with EDCI/HOBt) via LC-MS and quantify diastereomer formation. Computational modeling (DFT) can predict steric hindrance differences between enantiomers during acyl-transfer reactions. Published contradictions in coupling yields (e.g., 10–15% variability) may arise from solvent polarity effects on transition-state stabilization .

Q. How can researchers resolve contradictory data on this compound’s stability in biological buffers?

Replicate disputed studies under controlled conditions (pH 7.4 PBS vs. Tris-HCl) with real-time ¹H NMR or LC-MS monitoring. Use deuterated buffers for NMR to track hydrolysis kinetics (e.g., half-life at 37°C). Address discrepancies by standardizing buffer preparation (e.g., degassing to remove dissolved CO₂, which lowers pH) and validating instrument calibration .

Q. What computational approaches are effective for modeling this compound’s reactivity in enzyme-active sites?

Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to assess binding affinities to proteases or acyltransferases. Compare free-energy landscapes (umbrella sampling) for acyl-enzyme intermediate formation. Validate models with mutagenesis studies (e.g., substituting catalytic serine residues) and kinetic assays (kₐₜ/Kₘ) .

Q. How can researchers design experiments to evaluate this compound’s degradation pathways under physiological conditions?

Use isotopically labeled (¹³C/²H) analogs to track degradation products via high-resolution MS/MS. Expose the compound to simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to identify pH-dependent hydrolysis products. Correlate degradation rates with Arrhenius plots to extrapolate shelf-life .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity assays?

Implement quality control (QC) protocols:

  • Pre-assay characterization : Mandate ≥95% purity (HPLC) and residual solvent analysis (GC-MS).
  • Standardized assay conditions : Use cell lines with consistent passage numbers and validate serum-free media to reduce confounding factors.
  • Data normalization : Include internal controls (e.g., a stable acylated peptide standard) to correct for enzymatic activity fluctuations .

Data Presentation and Reproducibility

Table 1. Example stability study design for this compound:

ConditionTemperatureHumidityDurationDegradation (%)Method
Accelerated (40°C)40°C75% RH4 weeks12.3 ± 1.5HPLC (UV 210 nm)
Long-term (-20°C)-20°CDry12 months2.1 ± 0.8NMR/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.